molecular formula C12H16ClFN2 B13175815 1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane

1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13175815
M. Wt: 242.72 g/mol
InChI Key: UWCSARYIPSVUBG-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring substituted with a 3-chloro-4-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to form the desired diazepane ring. One common method involves the use of a cyclization reaction where the aniline derivative is treated with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the original functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: A compound with similar substituents but different core structure.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with similar substituents but different ring system.

Uniqueness

1-(3-Chloro-4-fluorophenyl)-5-methyl-1,4-diazepane is unique due to its specific diazepane ring structure combined with the 3-chloro-4-fluorophenyl and methyl substituents. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16ClFN2/c1-9-4-6-16(7-5-15-9)10-2-3-12(14)11(13)8-10/h2-3,8-9,15H,4-7H2,1H3

InChI Key

UWCSARYIPSVUBG-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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